molecular formula C21H25BO5 B1466104 Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester CAS No. 1029439-20-0

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester

Cat. No. B1466104
CAS RN: 1029439-20-0
M. Wt: 368.2 g/mol
InChI Key: GZYWXRDNPQGFDF-UHFFFAOYSA-N
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Description

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester is a useful research compound. Its molecular formula is C21H25BO5 and its molecular weight is 368.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is widely used in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . The presence of the dioxaborolane moiety allows for the borylation of aryl halides, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Material Science: Conjugated Polymers

In material science, this ester serves as a precursor for the synthesis of conjugated polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells . The boronate ester groups enable the introduction of pi-conjugation into polymer backbones, enhancing their electronic properties.

Medicinal Chemistry: Drug Discovery

The boronate ester functionality of this compound is essential in medicinal chemistry for the discovery of new drugs. It can be used to create boron-containing molecules that exhibit unique biological activities, potentially leading to the development of novel therapeutics .

Catalysis: Transition Metal Catalysts

This ester is used in the study of transition metal-catalyzed reactions. Its ability to form stable complexes with metals like palladium facilitates various catalytic processes, including oxidative addition and reductive elimination, which are crucial steps in many catalytic cycles .

Analytical Chemistry: Chemosensors

In analytical chemistry, the boronate ester moiety can act as a chemosensor. It can be used to detect and quantify alcohols and sugars due to its ability to form reversible covalent bonds with diols, which is valuable in biochemical assays and diagnostics .

Agricultural Chemistry: Pesticide Development

The boronate ester group is also significant in the development of pesticides. It can be incorporated into molecules that disrupt the life cycle of pests, providing a targeted approach to pest control in agriculture .

Environmental Science: Pollutant Removal

In environmental science, this compound can be applied to the removal of pollutants. Its chemical structure allows it to bind with certain organic contaminants, aiding in their extraction from water sources and soil .

Biochemistry: Protein Modification

Lastly, in biochemistry, the boronate ester can be used for the post-translational modification of proteins. It enables the site-specific labeling of proteins with fluorescent tags or other markers, which is essential for studying protein function and dynamics .

properties

IUPAC Name

methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-13-17(14-12-16)25-18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYWXRDNPQGFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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